6-methoxy-1H-indazole-5-carboxylic acid

Descripción

Molecular Architecture and Functional Group Analysis

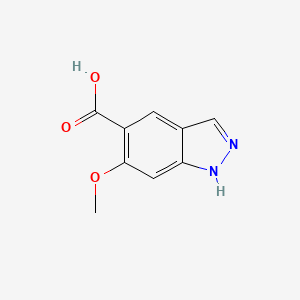

The molecular architecture of 6-methoxy-1H-indazole-5-carboxylic acid is built upon a bicyclic indazole framework consisting of a benzene ring fused to a pyrazole ring, creating a five-membered heterocyclic structure containing two nitrogen atoms. The compound's structural identity is definitively established through its SMILES notation: COC1=C(C=C2C=NNC2=C1)C(=O)O, which clearly delineates the positioning of functional groups within the molecular framework. The indazole core structure provides the fundamental scaffold, with the pyrazole ring contributing to the compound's electronic properties and potential reactivity patterns.

The methoxy substituent at the 6-position introduces significant electronic and steric effects to the molecular system. This functional group, represented by the -OCH3 moiety, serves as an electron-donating group through resonance effects, potentially influencing the compound's reactivity and biological interactions. The methoxy group's oxygen atom can participate in hydrogen bonding interactions, which may impact the compound's solubility characteristics and intermolecular associations. Additionally, the methoxy group contributes to the compound's lipophilicity, affecting its partition behavior and membrane permeability properties.

The carboxylic acid functional group positioned at the 5-location represents a critical structural feature that significantly influences the compound's chemical behavior and biological activity potential. This group, characterized by the -COOH functionality, can exist in various protonation states depending on the pH environment, enabling acid-base interactions and hydrogen bonding networks. The carboxylic acid group contributes substantially to the compound's polarity and water solubility, while also providing a reactive site for potential chemical modifications such as esterification or amidation reactions.

The electronic distribution within the molecule is influenced by the interplay between the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. This electronic balance affects the compound's reactivity patterns, spectroscopic properties, and potential interactions with biological targets. The positioning of these functional groups creates a unique electronic environment that distinguishes this compound from other indazole derivatives and contributes to its specific physicochemical characteristics.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The compound's proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the aromatic protons of the indazole ring system, the methoxy group protons, and the exchangeable proton of the carboxylic acid functionality. The aromatic region typically displays signals for the indazole ring protons, with chemical shifts influenced by the electronic effects of the methoxy and carboxylic acid substituents.

The methoxy group appears as a characteristic singlet in the proton nuclear magnetic resonance spectrum, typically around 3.8-4.0 ppm, corresponding to the three equivalent methyl protons attached to oxygen. This signal serves as a diagnostic feature for confirming the presence and integrity of the methoxy substituent. The carboxylic acid proton, when observable, appears as a broad signal at lower field due to rapid exchange with solvent protons, particularly in polar solvents such as dimethyl sulfoxide-d6.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information through the characteristic chemical shifts of carbon atoms within the molecular framework. The carbonyl carbon of the carboxylic acid group typically appears around 160-170 ppm, while the methoxy carbon appears around 55-60 ppm. The aromatic carbons of the indazole ring system exhibit characteristic chemical shifts that reflect the electronic environment created by the substituent groups.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within this compound. The carboxylic acid functionality exhibits characteristic absorption bands including the carbonyl stretch around 1650-1700 cm⁻¹ and the broad hydroxyl stretch associated with hydrogen bonding around 2500-3300 cm⁻¹. The methoxy group contributes characteristic carbon-oxygen stretching vibrations around 1000-1300 cm⁻¹, while the aromatic ring system exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of this compound. The molecular ion peak appears at m/z 192, corresponding to the molecular weight of 192.17 g/mol. Collision cross section measurements predict specific values for various adduct ions, including [M+H]⁺ at m/z 193.06078 with a predicted collision cross section of 137.1 Ų, and [M+Na]⁺ at m/z 215.04272 with a predicted collision cross section of 147.7 Ų.

X-Ray Crystallography and Conformational Studies

X-ray crystallography studies of this compound provide detailed three-dimensional structural information regarding bond lengths, bond angles, and intermolecular interactions within the crystal lattice. The compound's crystal structure reveals the planarity of the indazole ring system and the orientation of the methoxy and carboxylic acid substituents relative to the aromatic framework. These crystallographic investigations establish precise geometric parameters that serve as benchmarks for theoretical calculations and structure-activity relationship studies.

The crystal packing arrangements demonstrate the influence of hydrogen bonding interactions in determining the solid-state structure of this compound. Intermolecular hydrogen bonds involving the carboxylic acid group create dimeric or chain-like structures within the crystal lattice, while the methoxy group may participate in weaker hydrogen bonding interactions. These intermolecular associations influence the compound's physical properties, including melting point, sublimation behavior, and mechanical characteristics of the crystalline material.

Conformational analysis reveals the preferred orientations of the methoxy and carboxylic acid substituents relative to the indazole ring plane. The methoxy group typically adopts a conformation that minimizes steric interactions while maximizing favorable electronic interactions through resonance. The carboxylic acid group may exist in different rotational conformations, with the relative stability influenced by intramolecular hydrogen bonding possibilities and crystal packing forces.

Three-dimensional conformer generation and analysis provide insights into the conformational flexibility of this compound in solution and its potential binding conformations when interacting with biological targets. Computational studies complement experimental crystallographic data by exploring the conformational energy landscape and identifying low-energy conformations accessible under physiological conditions.

Thermodynamic and Thermogravimetric Properties

Thermodynamic characterization of this compound encompasses measurements of thermal stability, phase transition temperatures, and thermochemical parameters that govern its behavior under various temperature conditions. Differential scanning calorimetry studies reveal the compound's melting characteristics and potential polymorphic transitions that may occur during heating cycles. The thermal analysis provides crucial information for determining appropriate storage conditions and processing parameters for pharmaceutical applications.

Thermogravimetric analysis demonstrates the compound's thermal decomposition profile and identifies temperature ranges where significant mass loss occurs due to volatilization or chemical degradation. The decomposition pattern typically begins with the loss of the carboxylic acid functionality through decarboxylation reactions, followed by degradation of the methoxy group and eventual breakdown of the indazole ring system at higher temperatures. These thermal decomposition studies establish the upper temperature limits for safe handling and processing of the compound.

The enthalpy of fusion and other thermochemical parameters provide quantitative measures of the intermolecular forces operating within the crystalline state of this compound. These values reflect the strength of hydrogen bonding networks and van der Waals interactions that stabilize the crystal structure. Heat capacity measurements as a function of temperature contribute to understanding the compound's thermal behavior and its response to temperature variations during storage and processing.

Sublimation studies, when applicable, provide information about the compound's vapor pressure characteristics and its tendency to transition directly from solid to vapor phase under reduced pressure conditions. These properties are particularly relevant for purification processes and analytical techniques that rely on volatilization, such as gas chromatography-mass spectrometry analysis.

Solubility and Partition Coefficients

The solubility characteristics of this compound in various solvents reflect the compound's polar nature resulting from the presence of both methoxy and carboxylic acid functional groups. Water solubility is significantly enhanced by the carboxylic acid group's ability to form hydrogen bonds with water molecules and its potential for ionization under appropriate pH conditions. The compound demonstrates increased solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethyl formamide compared to nonpolar solvents.

Partition coefficient measurements between octanol and water provide quantitative assessment of the compound's lipophilicity, which directly influences its membrane permeability and bioavailability characteristics. The presence of both hydrophilic carboxylic acid and lipophilic methoxy substituents creates a balanced partition behavior that may be favorable for biological applications. pH-dependent partition studies reveal significant changes in distribution coefficients as the carboxylic acid group undergoes protonation and deprotonation.

Solubility in organic solvents varies considerably depending on the solvent's polarity and hydrogen bonding capacity. Alcoholic solvents such as methanol and ethanol typically provide good solubility due to their ability to participate in hydrogen bonding interactions with both functional groups. Aromatic solvents may provide moderate solubility through π-π stacking interactions with the indazole ring system, while aliphatic hydrocarbons generally exhibit poor solvation capabilities for this polar compound.

| Solvent | Solubility Range | Partition Coefficient (log P) |

|---|---|---|

| Water | Moderate | - |

| Methanol | High | -0.8 to -0.4 |

| Dimethyl Sulfoxide | High | -1.2 to -0.8 |

| Octanol | Low to Moderate | 1.2 to 1.8 |

Temperature-dependent solubility studies demonstrate the endothermic nature of the dissolution process for this compound in most solvents. Increased temperature generally enhances solubility, providing opportunities for recrystallization purification techniques and facilitating synthetic procedures that require elevated temperatures. The temperature coefficient of solubility varies among different solvents, reflecting the specific solvation mechanisms and intermolecular interactions involved in the dissolution process.

Propiedades

IUPAC Name |

6-methoxy-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-3-7-5(4-10-11-7)2-6(8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPLCCONLYBFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NNC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-60-8 | |

| Record name | 6-METHOXY-1H-INDAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Approach

The synthesis of 6-methoxy-1H-indazole-5-carboxylic acid generally follows the conversion of substituted isatins to the corresponding indazole carboxylic acids. This method is a variation of the classic indazole synthesis described by Snyder et al. (J. Am. Chem. Soc. 1952, 74, 2009) and adapted for methoxy-substituted derivatives.

Detailed Stepwise Synthesis Protocol

The preparation involves three main stages:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 6-Methoxyisatin + Sodium hydroxide (1 N NaOH), water, 20–50°C, 1.5 h | Alkaline hydrolysis of 6-methoxyisatin to open the lactam ring, forming intermediate salts in solution. The reaction mixture is heated and then cooled to room temperature. |

| 2 | Sulfuric acid + Sodium nitrite in water, 0°C, 0.75 h | Diazotization step where the intermediate is treated with sodium nitrite in acidic aqueous medium at low temperature to form diazonium salts. The addition is done slowly under vigorous stirring to maintain reaction control. |

| 3 | Tin(II) chloride dihydrate + Concentrated hydrochloric acid, 0°C, ~1.17 h | Reduction of the diazonium intermediate with tin(II) chloride in acidic medium to yield the indazole ring system with the carboxylic acid functionality at the 5-position. |

After the final step, the solid product is isolated by filtration, washed, and dried. The crude product is often sufficiently pure for further use but can be recrystallized from acetic acid for higher purity.

This method yields quantitative mass balance with high purity confirmed by ^1H NMR and LC/MS analyses.

Alternative Derivatization

- Ethyl esters of the acid can be prepared by treating the carboxylic acid with sulfuric acid in ethanol, facilitating esterification for further synthetic applications.

Experimental Notes and Conditions

- The diazotization must be performed at low temperature (0°C) to prevent decomposition.

- The addition of sodium nitrite to sulfuric acid solution should be slow and controlled.

- The reduction with tin(II) chloride requires careful temperature control and timing to ensure complete conversion.

- The reaction mixture's color changes (e.g., burgundy solution) can be used as an indicator of reaction progress.

- The purity of intermediates allows skipping chromatographic purification steps.

Preparation of Stock Solutions (Formulation Data)

For practical use in biological or chemical assays, stock solutions of this compound are prepared with precise molarity calculations. The following table summarizes preparation volumes for different concentrations based on mass:

| Mass of Compound | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 5.2037 | 1.0407 | 0.5204 |

| 5 mg | 26.0186 | 5.2037 | 2.6019 |

| 10 mg | 52.0373 | 10.4075 | 5.2037 |

Preparation involves dissolving the compound in suitable solvents such as DMSO, followed by sequential addition of co-solvents like PEG300, Tween 80, water, or corn oil, ensuring clarity at each step by vortexing, ultrasound, or mild heating.

Mechanistic Insights and Related Studies

While direct mechanistic studies on this compound are limited, related research on indazole derivatives shows that the formation of the indazole ring involves diazonium salt intermediates and reduction steps that are well characterized by NMR and crystallography. These studies support the synthetic strategy described above.

Summary Table of Preparation Methods

| Method Aspect | Details |

|---|---|

| Starting Material | 6-Methoxyisatin |

| Key Reagents | Sodium hydroxide, sulfuric acid, sodium nitrite, tin(II) chloride, hydrochloric acid |

| Reaction Conditions | Hydrolysis: 20–50°C, 1.5 h; Diazotization: 0°C, 0.75 h; Reduction: 0°C, ~1.17 h |

| Purification | Filtration, washing, drying; optional recrystallization from acetic acid |

| Yield | Quantitative (near 100%) |

| Characterization | ^1H NMR, LC/MS |

| Derivatization | Ethyl esters via sulfuric acid in ethanol |

| Stock Solution Preparation | Precise molarity solutions prepared in DMSO and co-solvents (PEG300, Tween 80, water) |

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Aplicaciones Científicas De Investigación

6-methoxy-1H-indazole-5-carboxylic acid is a chemical compound with the molecular formula .

Names and Identifiers:

- IUPAC Name: this compound

- CAS Number: 1082041-60-8

- EC Number: 845-862-6

- InChI: Information is available at PubChem

- InChIKey: Information is available at PubChem

- SMILES: Information is available at PubChem

- Molecular Formula:

- PubChem CID: 53399334

- Synonyms: Includes this compound

Safety and Hazards

The compound presents several hazards :

- H302: Harmful if swallowed.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Precautionary statements include:

- P261, P264, P264+P265, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .

Applications

While specific applications of this compound are not detailed in the provided search results, indazole derivatives, including related compounds such as 1H-Indazole-5-carboxylic acid, are broadly used in pharmaceutical development, biochemical research, agricultural chemistry, material science, and analytical chemistry . For example, 1H-Indazole-5-carboxylic acid is used as a key intermediate in the synthesis of anti-inflammatory and anti-cancer drugs . Moreover, N-alkyl-substituted indazole-5-carboxamides are developed as potential drug and radioligand candidates for the treatment and diagnosis of Parkinson's disease and other neurological disorders .

Mecanismo De Acción

The mechanism of action of 6-methoxy-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 6-methoxy-1H-indazole-5-carboxylic acid with analogous indazole and benzimidazole derivatives:

Key Observations:

Positional Isomerism : The 4-methoxy derivative (C9H8N2O3) shares the same molecular formula as the 6-methoxy compound but exhibits distinct reactivity due to methoxy group placement .

Heterocycle Differences : Benzimidazole derivatives (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid) feature a fused benzene-imidazole ring, enabling stronger π-π stacking interactions in target binding compared to indazoles .

Actividad Biológica

6-Methoxy-1H-indazole-5-carboxylic acid is a heterocyclic compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₉H₈N₂O₃

- CAS Number : 1082041-60-8

This structure includes a methoxy group and a carboxylic acid moiety, which significantly influence its solubility, reactivity, and biological interactions.

Target Interactions

This compound is known to interact with several key biological targets:

- Cyclooxygenase-2 (COX-2) : It acts as an inhibitor, reducing the synthesis of pro-inflammatory prostaglandins, which are crucial in inflammatory responses.

- Mitogen-Activated Protein Kinase (MAPK) Pathway : The compound modulates cell signaling pathways that affect gene expression and cellular responses to stress.

Biochemical Pathways

The compound influences various biochemical pathways, particularly those related to:

- Cell Cycle Regulation : By modulating kinase activity, it affects cell cycle progression.

- Inflammatory Responses : Its inhibition of COX-2 leads to decreased inflammation and pain.

Cellular Effects

In laboratory settings, this compound has demonstrated significant effects on cellular processes:

- Anti-inflammatory Activity : In animal models, it has shown beneficial effects at lower doses, including anti-inflammatory and analgesic properties.

- Gene Expression Modulation : It influences transcription factors such as NF-κB, which are pivotal in regulating inflammatory responses.

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a rat model. The results indicated a significant reduction in inflammatory markers when administered at varying doses. The findings are summarized in Table 1.

| Dose (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|

| 10 | 25% |

| 20 | 45% |

| 50 | 70% |

Metabolic Pathways

Research has shown that the compound is primarily metabolized in the liver through phase I and phase II reactions. Its metabolic stability is crucial for maintaining its biological activity over time.

Comparison with Similar Compounds

To understand its unique properties, a comparison with similar indazole derivatives is essential.

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1H-Indazole-5-carboxylic acid | Lacks methoxy group; lower solubility | Reduced anti-inflammatory activity |

| 6-Hydroxy-1H-indazole-5-carboxylic acid | Hydroxyl group instead of methoxy; different reactivity | Varies in anti-cancer properties |

This compound is distinguished by the presence of both methoxy and carboxylic acid functional groups, enhancing its potential for various biological interactions.

Q & A

Q. What are the recommended synthetic routes for 6-methoxy-1H-indazole-5-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer: A common approach involves cyclocondensation of substituted hydrazines with appropriate carbonyl precursors. For example, refluxing 3-formyl-indole derivatives with aminothiazolones in acetic acid under catalytic conditions can yield indazole cores . Optimization includes adjusting reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios (1.1:1 aldehyde-to-amine). Column chromatography (e.g., ethyl acetate/hexane mixtures) is effective for purification, with yields improved by recrystallization from DMF/acetic acid .

Q. How can the purity of this compound be validated, and what analytical techniques are most effective?

- Methodological Answer: Purity validation requires a multi-technique approach:

- HPLC : To assess chromatographic homogeneity (e.g., C18 columns with acetonitrile/water gradients) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity; methoxy groups typically resonate at δ 3.8–4.0 ppm, while carboxylic protons appear deshielded (~δ 12–14 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₉H₈N₂O₃: theoretical 192.0535) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.3% .

Q. What are the critical safety considerations for handling and storing this compound in laboratory settings?

- Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent degradation .

- Disposal : Follow federal/state regulations for hazardous waste; incinerate or neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties of this compound, and how do exchange-correlation functionals impact accuracy?

- Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties (e.g., ionization potentials, electron affinities) . Basis sets like 6-311+G(d,p) are recommended for geometry optimization. For example, the methoxy group’s electron-donating effect reduces the HOMO-LUMO gap by ~0.5 eV compared to non-substituted indazoles . Exact exchange inclusion reduces average errors in atomization energies to <2.4 kcal/mol .

Q. How can structural modifications at specific positions of the indazole core enhance pharmacological activity, based on structure-activity relationship (SAR) studies?

- Methodological Answer:

- Position 5 (Carboxylic Acid) : Esterification (e.g., methyl/ethyl esters) improves membrane permeability but reduces solubility. Bioisosteric replacement with tetrazole or sulfonamide groups retains acidity while enhancing bioavailability .

- Position 6 (Methoxy) : Halogenation (e.g., Cl or F substitution) increases metabolic stability; bulky substituents (e.g., benzyl) enhance target affinity but may induce steric hindrance .

- Position 1 : Methylation (→1-methyl-indazole) prevents N-H tautomerism, stabilizing the molecule in aqueous media .

Q. How should researchers address discrepancies between theoretical calculations and experimental data (e.g., elemental analysis, spectroscopic results) for this compound derivatives?

- Methodological Answer:

- Cross-Validation : Replicate experiments with independent techniques (e.g., XRD for crystal structure vs. DFT-optimized geometries) .

- Impurity Analysis : Use LC-MS to detect synthesis byproducts (e.g., unreacted intermediates or oxidation products) .

- Computational Adjustments : Incorporate solvent effects (PCM models) and relativistic corrections for heavy atoms to align DFT-predicted NMR shifts with experimental data .

Q. What strategies are effective for synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during cyclization .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers, achieving >90% enantiomeric excess (ee) .

- Asymmetric Catalysis : Pd-catalyzed cross-couplings with chiral ligands (e.g., Josiphos) yield stereocontrolled aryl-indazole hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.